
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-cyclopentylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-cyclopentylethanone, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B cells, a type of white blood cell that is involved in the immune response.
Scientific Research Applications
One-Pot Synthesis Methods
One significant application of similar compounds involves one-pot synthesis methods, where compounds with tert-butylthio groups participate in reactions to create N-heterocyclic compounds. These methods are valuable for efficiently producing complex molecules that have potential applications in drug discovery and material sciences. For example, a study demonstrated the one-pot reaction of 2-tert-butylthio-3-phenylcyclopropenethione derivatives with lithium pyrrolidinide, leading to the formation of various N-heterocyclic compounds with potential pharmacological activities (Matsumura et al., 2000).
Synthesis of Kinase Inhibitors
Another research focus is the synthesis of kinase inhibitors, where compounds containing tert-butylpiperidinyl groups are key intermediates. These molecules are crucial in developing treatments for diseases like rheumatoid arthritis and psoriasis. A study highlighted a novel synthesis approach for a p38 MAP kinase inhibitor, demonstrating the relevance of tert-butylpiperidinyl compounds in medicinal chemistry (Chung et al., 2006).
Glycosylation Agents
Research has also explored the use of tert-butylpiperidinyl compounds as glycosylation agents. These compounds facilitate the formation of glycosidic linkages, crucial in synthesizing complex carbohydrates and glycoconjugates. A study by Crich and Smith (2001) presented a method using 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride for converting thioglycosides to glycosyl triflates, highlighting the importance of these compounds in carbohydrate chemistry (Crich and Smith, 2001).
Lewis Pair Chemistry
Tert-butylpiperidinyl compounds also find applications in Lewis pair chemistry, acting as active Lewis pairs for C-H bond activation. This application is critical in catalysis and materials science, where selective bond activation is necessary for functionalizing molecules and materials. A study on aluminum and gallium hydrazides showcased the ability of these compounds to activate C-H bonds, illustrating their potential in catalytic processes (Uhl et al., 2016).
Antimycobacterial Activity
Furthermore, research has been conducted on the antimycobacterial activity of piperidine-fused compounds, indicating their significance in developing new therapies for tuberculosis. For instance, a study reported the synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis, demonstrating the potential of these compounds in antimicrobial research (Kumar et al., 2008).
properties
IUPAC Name |
1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-cyclopentylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NOS/c1-17(2,3)20-13-15-10-6-7-11-18(15)16(19)12-14-8-4-5-9-14/h14-15H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZLFAVNCUNXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-cyclopentylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

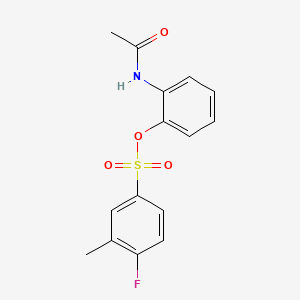
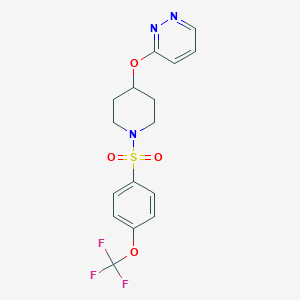
![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2783119.png)
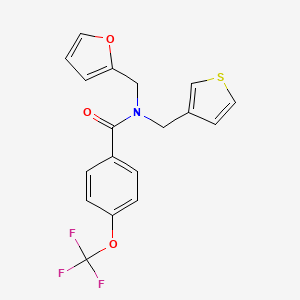
![methyl 4-({[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2783127.png)
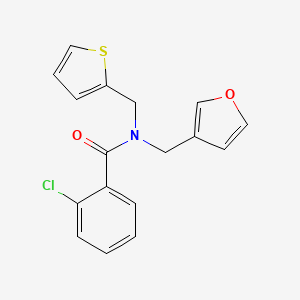

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2783130.png)


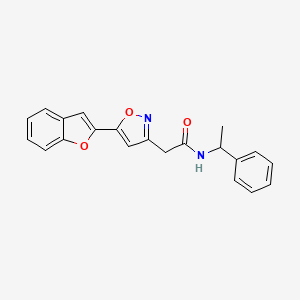
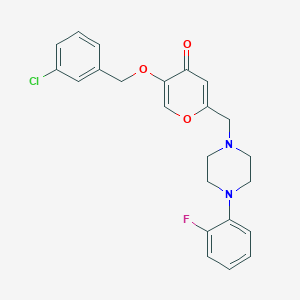

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2783137.png)